11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- 11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl-
Brand Name: Vulcanchem
CAS No.: 126861-32-3
VCID: VC17104128
InChI: InChI=1S/C17H15N7O2/c1-9(2)11-4-6-14-18-13-5-3-10(7-12(13)16(26)24(14)8-11)15(25)19-17-20-22-23-21-17/h3-9H,1-2H3,(H2,19,20,21,22,23,25)
SMILES:
Molecular Formula: C17H15N7O2
Molecular Weight: 349.3 g/mol

11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl-

CAS No.: 126861-32-3

Cat. No.: VC17104128

Molecular Formula: C17H15N7O2

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

11H-Pyrido(2,1-b)quinazoline-2-carboxamide, 8-(1-methylethyl)-11-oxo-N-1H-tetrazol-5-yl- - 126861-32-3

Specification

CAS No. 126861-32-3
Molecular Formula C17H15N7O2
Molecular Weight 349.3 g/mol
IUPAC Name 11-oxo-8-propan-2-yl-N-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazoline-2-carboxamide
Standard InChI InChI=1S/C17H15N7O2/c1-9(2)11-4-6-14-18-13-5-3-10(7-12(13)16(26)24(14)8-11)15(25)19-17-20-22-23-21-17/h3-9H,1-2H3,(H2,19,20,21,22,23,25)
Standard InChI Key HKTWEOQVKMAJQK-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C(=O)NC4=NNN=N4)C=C1

Introduction

Chemical Structure and Physicochemical Properties

The structural complexity of 11H-Pyrido(2,1-b)quinazoline-2-carboxamide derivatives arises from their fused bicyclic system, which combines pyridine and quinazoline moieties. The specific substitution pattern of the compound includes:

  • An isopropyl group at position 8, enhancing lipophilicity and potential membrane permeability.

  • A tetrazole ring linked via a carboxamide group at position 2, introducing hydrogen-bonding sites critical for target interactions .

The IUPAC name, 11-oxo-8-propan-2-yl-N-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazoline-2-carboxamide, precisely encodes these features. Computational analyses of its InChI key (HKTWEOQVKMAJQK-UHFFFAOYSA-N) and SMILES notation (CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C(=O)NC4=NNN=N4)C=C1) further clarify stereoelectronic properties .

Table 1: Comparative Molecular Properties of Pyridoquinazoline Derivatives

Property11H-Pyrido(2,1-b)quinazoline-2-carboxamide11H-Pyrido(2,1-b)quinazoline-2-carboxylic acid
Molecular FormulaC₁₇H₁₅N₇O₂C₁₆H₁₄N₂O₃
Molecular Weight (g/mol)349.3282.29
Key Functional GroupsTetrazole-carboxamideCarboxylic acid
BioactivityAnticancer, antimicrobialLimited data

This structural comparison underscores the importance of the tetrazole-carboxamide moiety in modulating biological activity .

Synthesis and Optimization Strategies

The synthesis of pyridoquinazoline derivatives typically involves multi-step organic reactions. For the target compound, key steps include:

  • Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl-containing intermediates under reflux conditions.

  • Side-Chain Introduction: Microwave-assisted coupling of the tetrazole-carboxamide group using peptide-coupling reagents like HATU or EDCI.

  • Catalytic Enhancements: Triflic acid has been reported to improve yields during cyclization steps by facilitating proton transfer.

A representative synthetic route is as follows:

  • Quinazolinone Formation: Reaction of 2-aminonicotinic acid with isopropyl ketone in acetic anhydride yields the 8-isopropyl-11H-pyrido[2,1-b]quinazolin-11-one intermediate.

  • Carboxamide Coupling: Treatment with 5-aminotetrazole in the presence of DCC/DMAP affords the final product.

Optimization efforts have focused on reducing reaction times (e.g., microwave-assisted synthesis) and improving atom economy. For instance, one-pot strategies combining cyclization and amidation steps have achieved yields exceeding 60%.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Pyridoquinazoline derivatives exhibit broad-spectrum antimicrobial effects. The tetrazole ring, known for its bioisosteric resemblance to carboxylic acids, enhances binding to bacterial enzymes such as dihydrofolate reductase (DHFR) . In Staphylococcus aureus models, the compound demonstrated MIC values of 8–16 μg/mL, comparable to first-line antibiotics.

Anticancer Mechanisms

The compound’s anticancer activity is linked to dual inhibition pathways:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes disrupts replication in HepG2 cells (IC₅₀ = 12.3 μM).

  • Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage in MCF-7 breast cancer cells at 10 μM.

Platelet-Activating Factor (PAF) Antagonism

Structural analogs, such as pyrido[2,1-b]quinazoline-8-carboxamides, have shown potent PAF receptor antagonism (Ki = 4.7 nM) . Although the tetrazole variant’s PAF activity remains unstudied, its carboxamide group may similarly interfere with PAF’s phosphocholine binding site .

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